6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile
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Overview
Description
6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile is a derivative of bipyridine, a class of compounds known for their versatile applications in coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which uses pyridyl zinc halides and halogen-substituted heterocycles under palladium catalysis . This method is favored for its high yield and mild reaction conditions. Other methods include Stille and Suzuki couplings, which also employ palladium catalysts and offer good yields .
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust catalytic systems. The choice of method depends on the desired yield, cost, and environmental considerations. Advances in catalytic technology have enabled more efficient and sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like Ag₂O.
Reduction: Can be reduced using agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions are common, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Ag₂O in the presence of pyridine derivatives.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed reactions using halogenated precursors.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential in biological assays and as a probe for studying metal ion interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic and photophysical processes. The bipyridine core allows for strong chelation with metals, which is crucial for its function in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without additional substituents.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
6-Methyl-2,2’-bipyridine: Similar to the target compound but lacks the phenyl and carbonitrile groups.
Uniqueness
6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile is unique due to its specific substituents, which enhance its coordination ability and modify its electronic properties. These features make it particularly useful in applications requiring precise control over metal-ligand interactions .
Properties
CAS No. |
133617-72-8 |
---|---|
Molecular Formula |
C18H13N3 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-methyl-4-phenyl-6-pyridin-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H13N3/c1-13-16(12-19)15(14-7-3-2-4-8-14)11-18(21-13)17-9-5-6-10-20-17/h2-11H,1H3 |
InChI Key |
ZLUBMOKJABDVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CC=N2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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